2-Cyano-4,6-diiodophenyl acetate
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Overview
Description
2-Cyano-4,6-diiodophenyl acetate is an organic compound with the molecular formula C9H5I2NO2 It is characterized by the presence of cyano, diiodo, and acetate functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4,6-diiodophenyl acetate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyanoacetylation processes using optimized reaction conditions to ensure high yield and purity. These methods often employ solvent-free reactions or fusion techniques to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4,6-diiodophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The diiodo groups on the phenyl ring can participate in nucleophilic substitution reactions.
Condensation Reactions: The cyano group can engage in condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions to replace the diiodo groups.
Knoevenagel Condensation: This reaction typically involves the use of aldehydes and a base catalyst, such as piperidine, to form the condensation product.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl acetates can be formed.
Condensation Products: The Knoevenagel condensation yields α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Cyano-4,6-diiodophenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-4,6-diiodophenyl acetate involves its functional groups:
Cyano Group: The cyano group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.
Diiodo Groups:
Acetate Group: The acetate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4,6-dibromophenyl acetate
- 2-Cyano-4,6-dichlorophenyl acetate
- 2-Cyano-4,6-difluorophenyl acetate
Uniqueness
2-Cyano-4,6-diiodophenyl acetate is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions, offering different synthetic possibilities .
Properties
Molecular Formula |
C9H5I2NO2 |
---|---|
Molecular Weight |
412.95 g/mol |
IUPAC Name |
(2-cyano-4,6-diiodophenyl) acetate |
InChI |
InChI=1S/C9H5I2NO2/c1-5(13)14-9-6(4-12)2-7(10)3-8(9)11/h2-3H,1H3 |
InChI Key |
VVKUWUSGLPWJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)I)C#N |
Origin of Product |
United States |
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